Structural Distinction: Carbonyl Presence Defines Reactivity Versus 4,5-Diphenylthiazole (CAS 1826-15-9)
The key differentiation between 4,5-Diphenyl-1,3-thiazol-2(3H)-one and its closest analog 4,5-diphenylthiazole (CAS 1826-15-9) is the presence of a carbonyl group at the 2-position, which is absent in the comparator [1]. This is quantitatively reflected in their molecular formulas and exact masses: C₁₅H₁₁NOS (Exact Mass: 253.0561 g/mol) vs. C₁₅H₁₁NS (Exact Mass: 237.0612 g/mol), a mass difference of ~16 Da corresponding precisely to the oxygen atom [1].
| Evidence Dimension | Molecular Formula and Exact Mass |
|---|---|
| Target Compound Data | Molecular Formula: C₁₅H₁₁NOS; Exact Mass: 253.0561 g/mol [1] |
| Comparator Or Baseline | 4,5-Diphenylthiazole (CAS 1826-15-9); Molecular Formula: C₁₅H₁₁NS; Exact Mass: 237.0612 g/mol |
| Quantified Difference | Δ Formula: +O, -N; Δ Exact Mass: +15.9949 Da |
| Conditions | Exact mass calculated from molecular formula. |
Why This Matters
This carbonyl group is the essential functional handle for synthesizing biologically active derivatives, such as ACAT inhibitors; purchasing the thiazole analog is a dead-end for this established synthetic route [2].
- [1] SpectraBase. Thiazol-2(3H)-one, 4,5-diphenyl- (SpectraBase Compound ID: EbCHGoCVm7O). View Source
- [2] Romeo, G. et al. Synthesis of novel 4,5-diphenylthiazole derivatives as potential acyl-CoA:cholesterol O-acyltransferase inhibitors. Pharmazie 1999, 54(1), 19-23. View Source
